molecular formula C10H11BrFN B13045300 (S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine

(S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine

Cat. No.: B13045300
M. Wt: 244.10 g/mol
InChI Key: YORBCUABTMXJKE-JTQLQIEISA-N
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Description

(S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of bromine and fluorine atoms in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluorobenzaldehyde and (S)-pyrrolidine.

    Formation of Intermediate: The aldehyde group of 2-bromo-5-fluorobenzaldehyde is reacted with (S)-pyrrolidine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: N-oxides or hydroxylated derivatives.

    Reduction Products: Dehalogenated pyrrolidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-Chloro-5-fluorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.

    (S)-2-(2-Bromo-5-methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine.

    (S)-2-(2-Bromo-5-nitrophenyl)pyrrolidine: Similar structure but with a nitro group instead of fluorine.

Uniqueness

(S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(2S)-2-(2-bromo-5-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrFN/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1

InChI Key

YORBCUABTMXJKE-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=CC(=C2)F)Br

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)Br

Origin of Product

United States

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